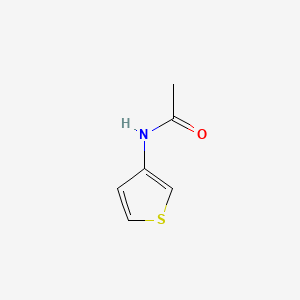

N-(3-Thienyl)acetamide

CAS No.: 42602-67-5

Cat. No.: VC2410154

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42602-67-5 |

|---|---|

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | N-thiophen-3-ylacetamide |

| Standard InChI | InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) |

| Standard InChI Key | QHXQVXGAEYDJCR-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CSC=C1 |

| Canonical SMILES | CC(=O)NC1=CSC=C1 |

Introduction

Chemical Structure and Properties

N-(3-Thienyl)acetamide, also known as N-thiophen-3-ylacetamide, consists of a thiophene ring with an acetamide group (-NHCOCH₃) attached at the 3-position. Its structure combines the aromatic, electron-rich thiophene heterocycle with an amide functionality, creating a compound with interesting electronic and hydrogen-bonding properties.

Basic Identification

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.191 g/mol |

| CAS Number | 42602-67-5 |

| SMILES | CC(=O)NC1=CSC=C1 |

| InChI | InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) |

| InChIKey | QHXQVXGAEYDJCR-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

|---|---|

| Physical State at Room Temperature | Solid |

| Density | 1.26 g/cm³ |

| Boiling Point | 325°C at 760 mmHg |

| Flash Point | 150.3°C |

| LogP | 1.7795 |

| Index of Refraction | 1.611 |

Spectroscopic Properties

The compound exhibits characteristic spectral properties that are useful for its identification and structural confirmation. Mass spectrometry data shows the following predicted collision cross-section values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.03212 | 128.2 |

| [M+Na]⁺ | 164.01406 | 138.1 |

| [M+NH₄]⁺ | 159.05866 | 137.4 |

| [M+K]⁺ | 179.98800 | 132.4 |

| [M-H]⁻ | 140.01756 | 130.2 |

| [M+Na-2H]⁻ | 161.99951 | 133.5 |

| [M]⁺ | 141.02429 | 130.4 |

| [M]⁻ | 141.02539 | 130.4 |

These data points are crucial for analytical chemists working with mass spectrometry to confirm the presence and identity of N-(3-Thienyl)acetamide in research samples .

Structure-Activity Relationships

The bioactivity of N-(3-Thienyl)acetamide is likely influenced by several key structural features:

Thiophene Ring

The thiophene ring contributes to the compound's:

-

Aromaticity and π-electron distribution

-

Lipophilicity

-

Metabolic stability

-

Potential for π-stacking interactions with biological targets

Acetamide Group

The acetamide functionality provides:

-

Hydrogen-bond donor and acceptor sites

-

Enhanced water solubility compared to unsubstituted thiophene

-

Potential for specific interactions with protein binding sites

Position-Specific Effects

The 3-position substitution pattern presents a unique electronic and spatial arrangement that differentiates this compound from its 2-substituted isomer. The 3-position attachment of the acetamide group:

-

Creates a distinct molecular shape and electron distribution

-

May affect binding orientation to potential biological targets

-

Could influence metabolic pathways and stability

Comparison with Related Compounds

To better understand N-(3-Thienyl)acetamide's properties, it is instructive to compare it with structurally related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| N-(3-Thienyl)acetamide | C₆H₇NOS | 141.19 | Base compound |

| N-(2-Thienyl)acetamide | C₆H₇NOS | 141.19 | Acetamide at 2-position instead of 3-position |

| N-(3-Acetyl-2-thienyl)acetamide | C₈H₉NO₂S | 183.23 | Additional acetyl group at 3-position, acetamide at 2-position |

| N-[(3S)-2-oxothiolan-3-yl]acetamide | C₆H₉NO₂S | 159.21 | Saturated thiophene ring with carbonyl group |

| N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide | C₉H₁₀N₂OS | 194.26 | Contains cyano and methyl substituents, acetamide at 2-position |

These structural variations can significantly impact physical properties, biological activities, and potential applications .

Analytical Methods for Identification and Characterization

Several analytical techniques are employed for the identification and characterization of N-(3-Thienyl)acetamide:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR typically shows characteristic signals for:

-

Acetyl methyl protons (approximately δ 2.0-2.2 ppm)

-

Thiophene ring protons (approximately δ 6.5-7.5 ppm)

-

NH proton (variable, often δ 7.5-9.0 ppm)

-

-

¹³C NMR provides confirmation of carbon framework

-

-

Infrared Spectroscopy (IR):

-

Characteristic absorption bands:

-

N-H stretching (~3300 cm⁻¹)

-

C=O stretching (~1650-1700 cm⁻¹)

-

C-S stretching (~700-800 cm⁻¹)

-

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 141

-

Fragmentation pattern showing characteristic thiophene-containing fragments

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis and purity determination of N-(3-Thienyl)acetamide, with typical retention behaviors influenced by its moderate polarity and aromatic character.

Future Research Directions

Based on the current understanding of N-(3-Thienyl)acetamide and related compounds, several promising research directions emerge:

-

Structure Optimization: Developing derivatives with enhanced biological activities through systematic modifications of the core structure

-

Mechanism Elucidation: Investigating the molecular mechanisms underlying any observed biological activities

-

Synthetic Applications: Exploring the compound's utility as a building block for more complex heterocyclic systems with potential pharmaceutical applications

-

Drug Delivery Systems: Investigating potential incorporation into novel drug delivery systems leveraging the compound's physical and chemical properties

-

Material Science Applications: Exploring potential applications in material science, particularly in conductive polymers where thiophene-based compounds have shown promise

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume